molecular formula C18H12ClN5O2 B2458311 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 865658-75-9

6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No. B2458311
CAS RN: 865658-75-9
M. Wt: 365.78
InChI Key: YKFRKMWHVRIKKB-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” is a type of pyrimidopyrimidine . Pyrimidopyrimidines are a class of compounds that have shown a wide range of chemotherapeutic effects . They have been used in various applications in medicinal chemistry due to their structural similarity to purines and pteridines, compounds that make up nucleic and folic acids .


Synthesis Analysis

The synthesis of pyrimidopyrimidines involves multicomponent reactions . For instance, 5-acetyl-4-aminopyrimidines have been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give pyrimidopyrimidines . The reactions were established using both conventional methods and microwave-assisted irradiation .


Chemical Reactions Analysis

The chemical reactions involving pyrimidopyrimidines are typically multicomponent reactions . For example, 5-acetyl-4-aminopyrimidines have been reacted with various reagents to yield pyrimidopyrimidines . The reactions were performed using both conventional methods and microwave-assisted irradiation .

Scientific Research Applications

properties

IUPAC Name

4-amino-6-(4-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRBWABGUKFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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